molecular formula C18H21N3O2 B2654639 1-(2-Methoxypyridin-4-yl)-4-(1-phenylethyl)piperazin-2-one CAS No. 2380087-60-3

1-(2-Methoxypyridin-4-yl)-4-(1-phenylethyl)piperazin-2-one

Cat. No. B2654639
CAS RN: 2380087-60-3
M. Wt: 311.385
InChI Key: ASWJAUBXYUJQCG-UHFFFAOYSA-N
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Description

1-(2-Methoxypyridin-4-yl)-4-(1-phenylethyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. It is widely used in scientific research for its unique properties and potential applications. The purpose of

Mechanism of Action

The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-(1-phenylethyl)piperazin-2-one is complex and not fully understood. It is known to interact with specific target proteins, such as dopamine receptors and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition. It is thought to modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Methoxypyridin-4-yl)-4-(1-phenylethyl)piperazin-2-one are dependent on the specific target proteins it interacts with. It has been shown to have both stimulatory and inhibitory effects on neurotransmitter release, depending on the receptor subtype. It has also been shown to affect the activity of ion channels and enzymes, leading to changes in cellular signaling and metabolism.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-Methoxypyridin-4-yl)-4-(1-phenylethyl)piperazin-2-one in lab experiments include its ability to selectively bind to specific target proteins, its ability to cross the blood-brain barrier, and its potential use in the treatment of various diseases. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and administration.

Future Directions

There are many future directions for the study of 1-(2-Methoxypyridin-4-yl)-4-(1-phenylethyl)piperazin-2-one. One potential direction is the development of new drugs based on its structure and properties. Another direction is the study of its potential use in the treatment of neurological disorders, such as Parkinson's disease and depression. Additionally, further research is needed to fully understand its mechanism of action and to identify new target proteins for its use in drug discovery and development.
Conclusion:
In conclusion, 1-(2-Methoxypyridin-4-yl)-4-(1-phenylethyl)piperazin-2-one is a versatile compound with many potential scientific research applications. Its unique properties make it a valuable tool for drug discovery and development, as well as for the study of the central nervous system. While there are limitations to its use, its potential benefits make it an important area of study for the future.

Synthesis Methods

The synthesis of 1-(2-Methoxypyridin-4-yl)-4-(1-phenylethyl)piperazin-2-one involves a series of chemical reactions. The starting materials for the synthesis are 2-methoxypyridine-4-carboxylic acid and (1-phenylethyl)amine. The reaction is carried out in the presence of a catalyst and under controlled conditions. The final product is obtained by purification and isolation.

Scientific Research Applications

1-(2-Methoxypyridin-4-yl)-4-(1-phenylethyl)piperazin-2-one is a versatile compound that has a wide range of scientific research applications. It is commonly used as a ligand in drug discovery and development, as it has the ability to bind to specific target proteins. It is also used in the study of the central nervous system, as it can cross the blood-brain barrier and interact with neurotransmitter receptors. Additionally, it has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.

properties

IUPAC Name

1-(2-methoxypyridin-4-yl)-4-(1-phenylethyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-14(15-6-4-3-5-7-15)20-10-11-21(18(22)13-20)16-8-9-19-17(12-16)23-2/h3-9,12,14H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWJAUBXYUJQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxypyridin-4-yl)-4-(1-phenylethyl)piperazin-2-one

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